2-(Chlormethyl)-4-fluor-1-methoxybenzol

Übersicht

Beschreibung

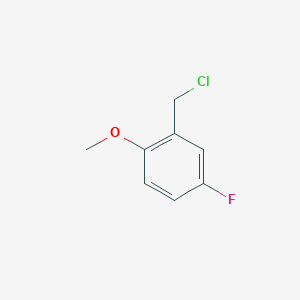

2-(Chloromethyl)-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methoxy group at the first position

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4-fluoro-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activity. Derivatives of this compound are studied for their antimicrobial and anticancer properties.

Medicine: Utilized in the development of new therapeutic agents. Its derivatives are explored for their efficacy in treating various diseases.

Industry: Employed in the manufacture of specialty chemicals and materials. It is used in the production of polymers and resins with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoro-1-methoxybenzene.

Chloromethylation: The key step involves the introduction of the chloromethyl group. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the reactivity and minimize side reactions. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-4-fluoro-1-methoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of 4-fluoro-1-methoxybenzaldehyde or 4-fluoro-1-methoxybenzoic acid.

Reduction: Formation of 2-methyl-4-fluoro-1-methoxybenzene.

Wirkmechanismus

The mechanism by which 2-(Chloromethyl)-4-fluoro-1-methoxybenzene exerts its effects depends on the specific application:

Nucleophilic Substitution: The chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles.

Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new functional groups.

Biological Activity: The compound or its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Chloromethyl)-4-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

2-(Chloromethyl)-1-methoxybenzene: Lacks the fluorine atom, affecting its chemical properties and biological activity.

4-Fluoro-1-methoxybenzene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

Uniqueness

2-(Chloromethyl)-4-fluoro-1-methoxybenzene is unique due to the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-(Chloromethyl)-4-fluoro-1-methoxybenzene, also known as a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula: CHClF O

- CAS Number: 19415-40-8

The presence of both chlorine and fluorine substituents on the aromatic ring may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 2-(Chloromethyl)-4-fluoro-1-methoxybenzene exhibits various biological activities, primarily through its interaction with cellular targets. The following sections detail its pharmacological properties and findings from relevant studies.

Antimicrobial Activity

One of the notable areas of research involves the compound's antimicrobial properties. Studies have shown that halogenated aromatic compounds can possess significant antibacterial activity. For instance:

- Case Study: A study evaluating a series of chlorinated and fluorinated phenolic compounds found that certain derivatives, including those similar to 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, exhibited effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene have also been investigated:

The mechanisms through which 2-(Chloromethyl)-4-fluoro-1-methoxybenzene exerts its biological effects are not fully elucidated but may involve:

- Interaction with Enzymatic Pathways: The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption: The presence of halogen atoms can enhance lipophilicity, potentially allowing the compound to integrate into lipid membranes and disrupt cellular integrity.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structure Type | Antimicrobial Activity (µg/mL) | IC (Cancer Cell Lines) |

|---|---|---|---|

| 2-(Chloromethyl)-4-fluoro-1-methoxybenzene | Fluorinated Aromatic | 10 | ~22 |

| 2-Fluorophenol | Fluorinated Phenol | 15 | ~30 |

| Chlorobenzene | Chlorinated Aromatic | >100 | Not applicable |

Future Directions in Research

Given the promising biological activities observed in related compounds, future research should focus on:

- In Vivo Studies: Investigating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: Elucidating specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analyses: Exploring variations in substituent positions to optimize biological activity.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTSHPRQKUKARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307214 | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-40-8 | |

| Record name | 19415-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.